2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)-
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Overview
Description
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- is a chemical compound with the molecular formula C10H8ClNO2S2. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- typically involves the reaction of thiophene-2-sulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(4-Nitrophenyl)-2-thiophenesulfonamide
- N-Methyl-N-phenyl-2-thiophenesulfonamide
- N-Phenyl-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
646039-74-9 |
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Molecular Formula |
C16H12ClNO4S3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N-(4-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO4S3/c17-12-6-8-13(9-7-12)18-25(21,22)16-11-10-15(23-16)24(19,20)14-4-2-1-3-5-14/h1-11,18H |
InChI Key |
GPGBCVYBWHFEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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